1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene
Overview
Description
1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methoxy-4-nitro-2-(phenylethynyl)benzene is 253.07389321 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Hyperconjugation Effects
1-Methoxy-4-nitro-2-(phenylethynyl)benzene, along with similar compounds, has been studied for its structural properties, particularly focusing on the effects of σ(C-Se)-π hyperconjugation. The research by White and Blanc (2014) on related compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene showed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. These findings are significant in understanding the molecular interactions and structural behaviors of such compounds (White & Blanc, 2014).
Chromophores and Push-Pull Effects
The compound is relevant in the study of chromophores, particularly in the context of push-pull effects. Research by Cross and Davis (2008) on derivatives of 1,4-bis(phenylethynyl)benzenes, which are structurally related to 1-methoxy-4-nitro-2-(phenylethynyl)benzene, focused on creating new chromophores with push-pull properties. These chromophores have potential applications in the field of optoelectronics and molecular electronics (Cross & Davis, 2008).
Organomercury Compound Synthesis
Another application area is in the synthesis of organomercury compounds. Deacon, O'Connor, and Stretton (1986) explored the mercuration of similar compounds like 1-methoxy-2-nitrobenzene. Understanding the reactions and properties of such organomercury compounds is crucial for various chemical synthesis processes (Deacon, O'Connor, & Stretton, 1986).
Liquid Crystal Composition and Optical Properties
The compound is also significant in the synthesis of liquid crystal compositions. Li et al. (2013) studied a variety of 1,4-bis(phenylethynyl)benzene derivatives for their thermal and optical properties, finding applications in the development of liquid crystal displaysand other optoelectronic devices. These derivatives, which are structurally similar to 1-methoxy-4-nitro-2-(phenylethynyl)benzene, exhibit high optical anisotropy and thermal stability, making them valuable in the field of liquid crystal technology (Li et al., 2013).
Environmental Fluorescence Sensor Applications
Additionally, derivatives of 1-methoxy-4-nitro-2-(phenylethynyl)benzene have been investigated for their unique fluorescence properties. Hachiya, Asai, and Konishi (2013) synthesized nitro-group-containing naphthalene derivatives with similar structures and studied their fluorescence in various solvents. These findings have potential applications in environmental fluorescence sensors, offering a novel approach to detecting and monitoring environmental changes (Hachiya, Asai, & Konishi, 2013).
Synthesis of Binaphthyls and Chiral Molecules
The compound is also involved in the synthesis of binaphthyls, which are important in creating chiral molecules. Hattori, Takeda, Yamabe, and Miyano (2002) conducted a study on the nucleophilic aromatic substitution on similar compounds, leading to the synthesis of binaphthyls with potential applications in asymmetric synthesis and pharmaceuticals (Hattori, Takeda, Yamabe, & Miyano, 2002).
Properties
IUPAC Name |
1-methoxy-4-nitro-2-(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIITUQWQXHGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.